molecular formula C8H18O6S B2735806 2-(2,2-Dimethoxyethanesulfonyl)-1,1-dimethoxyethane CAS No. 84373-91-1

2-(2,2-Dimethoxyethanesulfonyl)-1,1-dimethoxyethane

Cat. No.: B2735806
CAS No.: 84373-91-1
M. Wt: 242.29
InChI Key: VCMBFBUXKPEPLM-UHFFFAOYSA-N
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Description

2-(2,2-Dimethoxyethanesulfonyl)-1,1-dimethoxyethane is an organic compound with a complex structure that includes multiple methoxy groups and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Dimethoxyethanesulfonyl)-1,1-dimethoxyethane typically involves the reaction of dimethoxyethane with sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product in high purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process. Industrial methods also focus on minimizing waste and ensuring the safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Dimethoxyethanesulfonyl)-1,1-dimethoxyethane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfides.

Scientific Research Applications

2-(2,2-Dimethoxyethanesulfonyl)-1,1-dimethoxyethane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonyl-containing compounds.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-(2,2-Dimethoxyethanesulfonyl)-1,1-dimethoxyethane exerts its effects involves interactions with various molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can modulate enzyme activity and influence biochemical pathways. The methoxy groups may also play a role in stabilizing the compound and enhancing its reactivity.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethoxypropane: Similar in structure but lacks the sulfonyl group.

    Dimethoxyethane: A simpler compound with only two methoxy groups and no sulfonyl group.

Uniqueness

2-(2,2-Dimethoxyethanesulfonyl)-1,1-dimethoxyethane is unique due to the presence of both methoxy and sulfonyl groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-(2,2-dimethoxyethylsulfonyl)-1,1-dimethoxyethane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O6S/c1-11-7(12-2)5-15(9,10)6-8(13-3)14-4/h7-8H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCMBFBUXKPEPLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CS(=O)(=O)CC(OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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